molecular formula C8H7ClO4 B8781654 Methyl 3-chloro-4,6-dihydroxybenzoate CAS No. 67828-69-7

Methyl 3-chloro-4,6-dihydroxybenzoate

Cat. No.: B8781654
CAS No.: 67828-69-7
M. Wt: 202.59 g/mol
InChI Key: FWVVYIBOMRGUOT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4,6-dihydroxybenzoate is a chemical compound with the molecular formula C8H7ClO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 are replaced by a chlorine atom and two hydroxyl groups, respectively, and the carboxyl group is esterified with a methyl group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2,4-dihydroxy-, methyl ester typically involves the esterification of 5-chloro-2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Methyl 3-chloro-4,6-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2,4-dihydroxy-, methyl ester involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,4-dihydroxy-, methyl ester
  • Benzoic acid, 2,5-dihydroxy-, methyl ester
  • Benzoic acid, 2,4-dichloro-, methyl ester

Uniqueness

Methyl 3-chloro-4,6-dihydroxybenzoate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

67828-69-7

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 5-chloro-2,4-dihydroxybenzoate

InChI

InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3

InChI Key

FWVVYIBOMRGUOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)Cl

Origin of Product

United States

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